molecular formula C20H25N3O3 B3711676 1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine

1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B3711676
M. Wt: 355.4 g/mol
InChI Key: PSNZITHFEGRQJS-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl chloride and 3-nitrobenzyl chloride.

    Nucleophilic Substitution: These chlorides undergo nucleophilic substitution reactions with piperazine to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ethoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Halogens, nitro groups, electrophilic reagents.

Major Products Formed:

    Reduction of Nitro Group: 1-(4-ethoxybenzyl)-4-(3-aminobenzyl)piperazine.

    Hydrolysis of Ethoxy Group: 1-(4-hydroxybenzyl)-4-(3-nitrobenzyl)piperazine.

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Research: It serves as a model compound for studying the reactivity and stability of piperazine derivatives.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The nitro and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(4-ethoxybenzyl)-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives such as:

    1-benzylpiperazine: Known for its stimulant properties.

    1-(4-methoxybenzyl)-4-(3-nitrobenzyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine: Contains a chlorine atom, which affects its reactivity and pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-26-20-8-6-17(7-9-20)15-21-10-12-22(13-11-21)16-18-4-3-5-19(14-18)23(24)25/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNZITHFEGRQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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